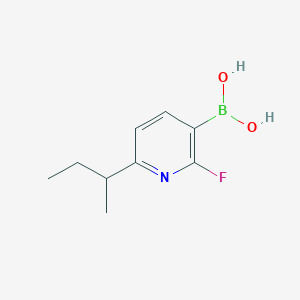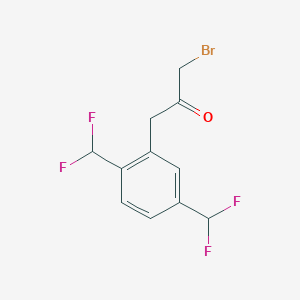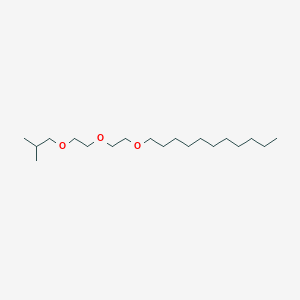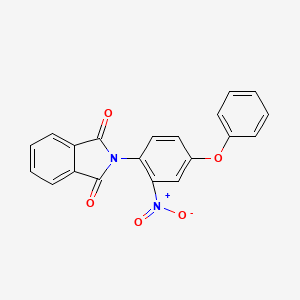
(6-(sec-Butyl)-2-fluoropyridin-3-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-(sec-Butyl)-2-fluoropyridin-3-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyridine ring substituted with a fluorine atom and a sec-butyl group. This compound is of interest in organic synthesis, particularly in the context of Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .
準備方法
The synthesis of (6-(sec-Butyl)-2-fluoropyridin-3-yl)boronic acid typically involves the borylation of the corresponding halopyridine precursor. One common method is the palladium-catalyzed borylation of 6-(sec-Butyl)-2-fluoropyridin-3-yl halide using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate (KOAc) and a palladium catalyst like Pd(dppf)Cl2 in a suitable solvent such as dimethylformamide (DMF) under an inert atmosphere .
化学反応の分析
(6-(sec-Butyl)-2-fluoropyridin-3-yl)boronic acid primarily undergoes Suzuki–Miyaura coupling reactions, where it reacts with various aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl or styrene derivatives. The reaction conditions typically involve the use of a palladium catalyst such as Pd(PPh3)4 or Pd(dppf)Cl2, a base like potassium carbonate (K2CO3) or sodium hydroxide (NaOH), and a solvent such as toluene, ethanol, or water .
Other reactions that this compound can undergo include:
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol.
Reduction: The pyridine ring can be reduced under specific conditions.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
科学的研究の応用
(6-(sec-Butyl)-2-fluoropyridin-3-yl)boronic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules through Suzuki–Miyaura coupling reactions.
Biology: It can be used to synthesize biologically active molecules for drug discovery and development.
Medicine: It is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: It is used in the production of materials with specific electronic or optical properties.
作用機序
The primary mechanism of action for (6-(sec-Butyl)-2-fluoropyridin-3-yl)boronic acid in Suzuki–Miyaura coupling involves the transmetalation step, where the boronic acid transfers its organic group to the palladium catalyst. This is followed by reductive elimination, which forms the carbon-carbon bond and regenerates the palladium catalyst. The molecular targets and pathways involved in this process are the palladium catalyst and the boronic acid functional group .
類似化合物との比較
Similar compounds to (6-(sec-Butyl)-2-fluoropyridin-3-yl)boronic acid include other boronic acids with different substituents on the pyridine ring or different alkyl groups. Some examples are:
- (6-Methyl-2-fluoropyridin-3-yl)boronic acid
- (6-Ethyl-2-fluoropyridin-3-yl)boronic acid
- (6-Isopropyl-2-fluoropyridin-3-yl)boronic acid
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and the properties of the resulting products in synthetic applications .
特性
分子式 |
C9H13BFNO2 |
|---|---|
分子量 |
197.02 g/mol |
IUPAC名 |
(6-butan-2-yl-2-fluoropyridin-3-yl)boronic acid |
InChI |
InChI=1S/C9H13BFNO2/c1-3-6(2)8-5-4-7(10(13)14)9(11)12-8/h4-6,13-14H,3H2,1-2H3 |
InChIキー |
IWKCUTUHVXQRFK-UHFFFAOYSA-N |
正規SMILES |
B(C1=C(N=C(C=C1)C(C)CC)F)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(2R)-2-(methylamino)-4-[(triphenylmethyl)sulfanyl]butanoic acid](/img/structure/B14075287.png)




![[(1S,2R,6S,7S,9R,11S,12S,15R,16S)-15-[(1S)-1-[(2R)-5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-2,16-dimethyl-3-oxo-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-en-6-yl] pyridine-2-carboxylate](/img/structure/B14075305.png)



![[[3,3',3''-(Phosphinidyne-kappaP)tris[benzenesulfonato]](3-)]-Palladate(3-) Sodium](/img/structure/B14075324.png)

